3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylquinoline with an appropriate isoquinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or platinum and solvents like dichloromethane or toluene. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce isoquinoline derivatives.
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Known for their diverse biological activities.
Quinoline derivatives: Widely used in medicinal chemistry for developing therapeutic agents.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone is unique due to its combined isoquinoline and quinoline structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
355000-41-8 |
---|---|
Molecular Formula |
C26H22N2O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(2-methylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H22N2O/c1-18-8-2-5-11-21(18)25-16-23(22-12-6-7-13-24(22)27-25)26(29)28-15-14-19-9-3-4-10-20(19)17-28/h2-13,16H,14-15,17H2,1H3 |
InChI Key |
CWRGWQVAGCCNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.